2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one
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Overview
Description
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one is an organic compound with a complex structure that includes a benzothiophene core and a phenylethanimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one typically involves the reaction of benzothiophene derivatives with phenylethanimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethanimidoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, leading to inhibition or activation of their function. The benzothiophene core can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-N-Phenylethanimidoyl]-1H-indene-1,3(2H)-dione: This compound has a similar structure but with an indene core instead of a benzothiophene core.
N-Phenylbenzamide: This compound lacks the thiophene ring but has a similar phenylethanimidoyl group.
Uniqueness
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
CAS No. |
112606-54-9 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-(C-methyl-N-phenylcarbonimidoyl)-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H13NOS/c1-11(17-12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)19-16/h2-10,16H,1H3 |
InChI Key |
PUADCGFFKBHIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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